6-Nitro-1,3-benzodioxol-5-ol

Descripción general

Descripción

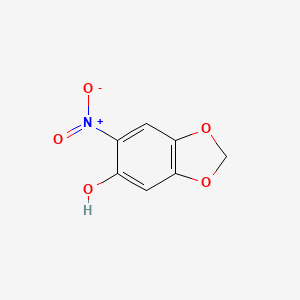

6-Nitro-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzodioxole, featuring a nitro group at the 6th position and a hydroxyl group at the 5th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Nitro-1,3-benzodioxol-5-ol can be synthesized through several methods. One common approach involves the nitration of 1,3-benzodioxole. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Reduction: 6-Amino-1,3-benzodioxol-5-ol.

Substitution: Various substituted benzodioxoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Nitro-1,3-benzodioxol-5-ol serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of anti-inflammatory and analgesic drugs. Research indicates that compounds derived from 6-nitrobenzodioxole exhibit potent biological activities, including antineoplastic and antibiotic effects .

Case Studies

- Anti-inflammatory Activity : Studies have shown that nitro compounds, including those derived from this compound, can inhibit pro-inflammatory mediators such as nitric oxide synthase and cyclooxygenase-2. This makes them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Certain derivatives have demonstrated significant activity against pathogens like Streptococcus mutans and Staphylococcus aureus, suggesting their potential use in developing new antimicrobial agents .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques. This application is crucial for ensuring the accuracy and reliability of analytical results .

Biochemical Research

Mechanisms of Action

The compound is employed in studies investigating the mechanisms of action of specific enzymes. It aids researchers in understanding biochemical pathways that are vital for various physiological processes. For instance, it has been used to explore enzyme inhibition and activation mechanisms relevant to drug development .

Environmental Science

Pollutant Degradation Assessment

In environmental science, this compound is utilized to assess pollutant degradation processes. Its application provides insights into the environmental fate of similar compounds and their potential effects on ecosystems .

Material Science

Development of New Materials

Research into this compound includes exploring its potential applications in developing new materials with enhanced properties. These materials may exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-nitro-1,3-benzodioxol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Benzodioxole

- 6-Amino-1,3-benzodioxol-5-ol

- 6-Methoxy-1,3-benzodioxol-5-ol

Uniqueness

6-Nitro-1,3-benzodioxol-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Actividad Biológica

6-Nitro-1,3-benzodioxol-5-ol (CAS No. 7107-10-0) is an organic compound characterized by its unique molecular structure, which includes a nitro group at the 6th position and a hydroxyl group at the 5th position of the benzodioxole ring. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

The molecular formula for this compound is C₇H₅N₁O₅. Its structural features contribute to its reactivity and biological activity, particularly through mechanisms involving redox reactions and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, potentially altering the compound's pharmacological profile and enhancing its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. This activity positions it as a promising lead compound in cancer therapeutics .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's effectiveness was comparable to standard antibiotics, indicating its potential utility in clinical applications.

Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of this compound in human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings suggest that the compound may serve as a basis for developing new anticancer drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro and hydroxyl groups | Antimicrobial, anticancer |

| 6-Amino-1,3-benzodioxol-5-ol | Amino group instead of nitro | Limited activity |

| 1,3-Benzodioxole | No functional groups | Minimal biological activity |

Propiedades

IUPAC Name |

6-nitro-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOPSCVORPQJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304867 | |

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7107-10-0 | |

| Record name | NSC167885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.